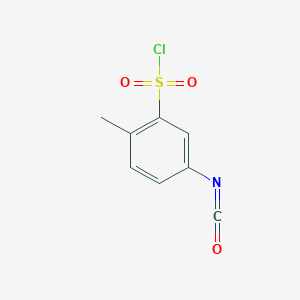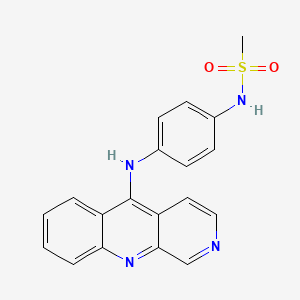
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a phenyl ring that is further connected to a benzo(b)(1,7)naphthyridine moiety. The compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene group-containing compounds or different aliphatic ketones by refluxing in ethanol in the presence of a base such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or naphthyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases or proteases involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- can be compared with other similar compounds, such as:
1,6-Naphthyridines: These compounds share a similar naphthyridine core but differ in their substitution patterns and biological activities.
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the naphthyridine ring, leading to distinct chemical and biological properties.
Benzo[c][1,7]naphthyridines: These compounds have a fused benzo ring, which can alter their reactivity and applications.
The uniqueness of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- lies in its specific substitution pattern and the presence of the methanesulfonamide group, which can impart unique chemical and biological properties.
Propiedades
Número CAS |
72738-92-2 |
|---|---|
Fórmula molecular |
C19H16N4O2S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[4-(benzo[b][1,7]naphthyridin-5-ylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H16N4O2S/c1-26(24,25)23-14-8-6-13(7-9-14)21-19-15-4-2-3-5-17(15)22-18-12-20-11-10-16(18)19/h2-12,23H,1H3,(H,21,22) |
Clave InChI |
JMHPKRCWQJFXNS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CN=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
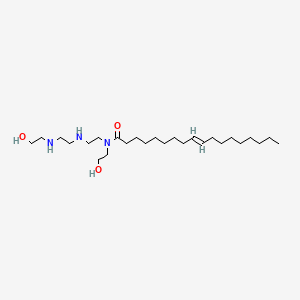
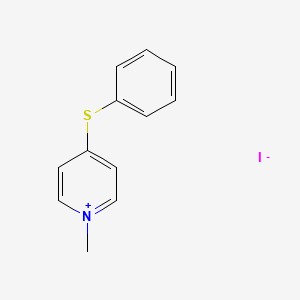


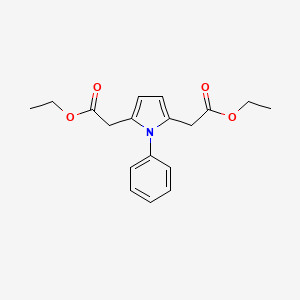
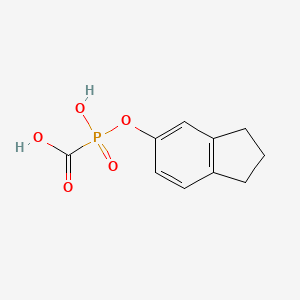
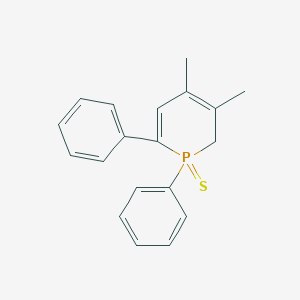
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
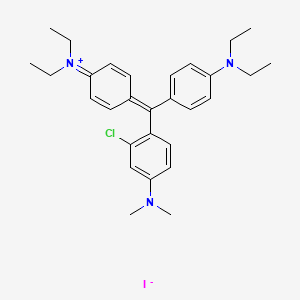

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
